Cas no 1306603-32-6 (2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride)
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride
- 2-(2-fluorophenoxy)cyclohexan-1-amine;hydrochloride
- 2-(2-Fluorophenoxy)cyclohexanamine hydrochloride
- 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride
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- Inchi: 1S/C12H16FNO.ClH/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14;/h1,3,5,7,10,12H,2,4,6,8,14H2;1H
- InChI Key: BDUKXRXPOVMWAS-UHFFFAOYSA-N
- SMILES: Cl.FC1C=CC=CC=1OC1CCCCC1N
Computed Properties
- Exact Mass: 245.0982700 g/mol
- Monoisotopic Mass: 245.0982700 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2
- Molecular Weight: 245.72
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F589225-10mg |
2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride |
1306603-32-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F589225-50mg |
2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride |
1306603-32-6 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | F589225-100mg |
2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride |
1306603-32-6 | 100mg |
$ 250.00 | 2022-06-05 | ||
| Chemenu | CM446482-250mg |
2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride |
1306603-32-6 | 95%+ | 250mg |
$288 | 2024-08-02 | |
| Chemenu | CM446482-500mg |
2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride |
1306603-32-6 | 95%+ | 500mg |
$513 | 2024-08-02 | |
| Chemenu | CM446482-1g |
2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride |
1306603-32-6 | 95%+ | 1g |
$675 | 2024-08-02 | |
| Enamine | EN300-76141-0.05g |
2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride |
1306603-32-6 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
| Enamine | EN300-76141-0.1g |
2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride |
1306603-32-6 | 95.0% | 0.1g |
$241.0 | 2025-02-20 | |
| Enamine | EN300-76141-0.25g |
2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride |
1306603-32-6 | 95.0% | 0.25g |
$347.0 | 2025-02-20 | |
| Enamine | EN300-76141-0.5g |
2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride |
1306603-32-6 | 95.0% | 0.5g |
$546.0 | 2025-02-20 |
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride Suppliers
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride
Introduction to 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride (CAS No. 1306603-32-6)
2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride, identified by the CAS number 1306603-32-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in medicinal chemistry. The structural features of this molecule, particularly the presence of a fluorophenyl group and a cyclohexylamine moiety, contribute to its unique chemical properties and biological interactions. These structural elements are strategically designed to modulate specific biochemical pathways, which has implications for the development of novel therapeutic agents.
The fluorophenyl group is a key structural component that influences the electronic properties and binding affinity of the molecule. Fluoro-substituted aromatic rings are widely recognized for their ability to enhance metabolic stability, improve pharmacokinetic profiles, and increase binding interactions with biological targets. In the context of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride, the fluorine atom at the para position relative to the hydroxyl group in the phenyl ring enhances the molecule's lipophilicity and binding affinity, which are critical factors in drug design. This modification is particularly relevant in the development of central nervous system (CNS) drugs, where blood-brain barrier penetration is often a limiting factor.
The cyclohexan-1-amine moiety provides a flexible, three-dimensional structure that can interact favorably with biological targets such as enzymes and receptors. The amine group is a common pharmacophore in many active pharmaceutical ingredients (APIs), and its presence in this compound suggests potential roles in modulating neurotransmitter systems or other signaling pathways. The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is advantageous for formulation into pharmaceutical products and improves bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride with biological targets with high precision. These studies have revealed that the compound can bind to various receptors and enzymes, including those involved in pain perception, inflammation, and neurotransmission. For instance, preliminary computational studies suggest that this molecule may interact with serotonergic receptors, which are implicated in mood regulation and anxiety disorders. Additionally, its structural similarity to known analgesic agents suggests potential applications in managing chronic pain conditions.
In vitro pharmacological studies have begun to explore the therapeutic potential of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride. These investigations have focused on its effects on key signaling pathways relevant to neurological disorders. Notably, research indicates that this compound may modulate the activity of monoamine oxidase (MAO) enzymes, which play a crucial role in regulating neurotransmitter levels. By inhibiting MAO enzymes, this compound could potentially increase the availability of neurotransmitters such as serotonin and dopamine, thereby alleviating symptoms associated with depression and neurodegenerative diseases.
The synthesis of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluorine atom into the phenyl ring is a critical step that necessitates specialized synthetic methodologies to achieve regioselectivity and minimize byproduct formation. Advances in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecular frameworks with greater efficiency and selectivity. These advancements are particularly relevant for compounds like 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride, where fluorine substitution significantly impacts biological activity.
The hydrochloride salt form of this compound is synthesized by treating the free base with hydrochloric acid under controlled conditions. This process ensures that the amine group is fully protonated, enhancing solubility and stability. The resulting salt form is well-suited for further pharmaceutical development, including formulation into tablets, capsules, or injectable solutions. The stability profile of this salt under various storage conditions has been thoroughly evaluated to ensure its suitability for clinical use.
Regulatory considerations play a significant role in the development of new pharmaceutical compounds like 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride. Manufacturers must comply with stringent guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure safety and efficacy before clinical trials can commence. Preclinical studies involving animal models provide essential data on toxicity, pharmacokinetics, and pharmacodynamics before human testing begins. These studies help identify potential adverse effects and optimize dosing regimens.
The potential therapeutic applications of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride extend beyond neurological disorders. Preliminary research suggests that this compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Inflammation is a hallmark of many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease (IBD). By targeting inflammatory mediators, this compound could offer relief for patients suffering from these conditions.
Future research directions for 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride include exploring its potential as an adjunct therapy in combination with existing treatments for neurological disorders. Combination therapies often yield better outcomes by targeting multiple disease mechanisms simultaneously. Additionally, investigating the compound's interaction with other biological targets may uncover new therapeutic applications or provide insights into drug-drug interactions.
The role of computational tools in drug discovery has been instrumental in advancing research on compounds like 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride. Machine learning algorithms can predict biological activity based on structural features, accelerating the identification of promising candidates for further study. These tools also aid in optimizing synthetic routes by predicting reaction outcomes under different conditions. As computational power continues to grow, so too will our ability to design molecules with tailored properties for therapeutic use.
In conclusion, 2-(2-Fluorophenoxy)cyclohexan-1-am ine hy droch lor ide (CAS No . 1306603 -32 -6) represents a promising candidate for further exploration in pharmaceutical research . Its unique structural features , coupled with preliminary evidence of biological activity , make it an attractive target for developing novel therapeutic agents . As research progresses , additional insights into its mechanisms of action and therapeutic potential will emerge , paving the way for new treatment strategies across multiple disease areas . p >
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